molecular formula C12H7Cl2N5O B13326645 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one

6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one

Cat. No.: B13326645
M. Wt: 308.12 g/mol
InChI Key: XPCUWLJUZBLRQA-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group containing two chlorine atoms and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a halopyrimidine is reacted with an appropriate nucleophile under controlled conditions . For instance, the reaction of 2,4-dichloropyrimidine with a nucleophile such as phenyllithium can yield the desired substituted pyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, such as phenyllithium, and oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation reactions can produce different oxidized derivatives .

Scientific Research Applications

6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the triazole ring and the phenyl group with chlorine substitutions makes 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one unique. This combination of functional groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H7Cl2N5O

Molecular Weight

308.12 g/mol

IUPAC Name

4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H7Cl2N5O/c13-7-1-2-10(19-5-11(14)17-18-19)8(3-7)9-4-12(20)16-6-15-9/h1-6H,(H,15,16,20)

InChI Key

XPCUWLJUZBLRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=O)NC=N2)N3C=C(N=N3)Cl

Origin of Product

United States

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